Cas no 19275-68-4 (3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one)

3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one structure
19275-68-4 structure
Productnaam:3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
CAS-nummer:19275-68-4
MF:C16H12O3
MW:252.264684677124
CID:907973
PubChem ID:265711

3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
    • 3-Hydroxy-4'-methylflavone
    • 3-hydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
    • 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4(1H)-one
    • 3-hydroxy-2-(4-methylphenyl)-chromen-4(1H)-one
    • 3-Hydroxy-2-p-tolyl-chromen-4-one
    • 4'-Methylflavonol
    • AC1L6EJN
    • CBMicro_043457
    • IBS_STOCK2S-88260
    • NSC102042
    • Oprea1_071276
    • Oprea1_557090
    • 2-(4-Methylphenyl)-3-hydroxy-4H-1-benzopyran-4-one
    • 3-Hydroxy-2-(p-tolyl)-4H-chromen-4-one
    • DB-086253
    • 3-hydroxy-2-(4-methylphenyl)-1-benzopyran-4-one
    • NSC 102042
    • 3-hydroxy-2-(p-tolyl)chromen-4-one
    • SMR000092000
    • cid_265711
    • MLS000114653
    • NSC-102042
    • CCG-116129
    • BDBM62811
    • 3-hydroxy-2-(p-tolyl)-chromen-4-one
    • 19275-68-4
    • CHEMBL273103
    • FLAVONE, 3-HYDROXY-4'-METHYL-
    • HMS2260L22
    • AKOS000638994
    • SCHEMBL10037935
    • UNII-ZED9EDX82X
    • Cambridge id 6056898
    • HMS1616J04
    • DTXSID40172871
    • STK877346
    • 2-(4-methylphenyl)-3-oxidanyl-chromen-4-one
    • 4H-1-Benzopyran-4-one, 3-hydroxy-2-(4-methylphenyl)-
    • 3-hydroxy-2-p-tolyl-4h-chromen-4-one
    • 3-hydroxy-2-(p-tolyl)chromone
    • BIM-0043214.P001
    • ZED9EDX82X
    • 3-hydroxy-2-(4-methylphenyl)chromen-4-one
    • REGID_for_CID_265711
    • Inchi: InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)16-15(18)14(17)12-4-2-3-5-13(12)19-16/h2-9,18H,1H3
    • InChI-sleutel: QAHZLNKOVIYDGB-UHFFFAOYSA-N
    • LACHT: CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O

Berekende eigenschappen

  • Exacte massa: 252.07866
  • Monoisotopische massa: 252.079
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5A^2
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.324
  • Kookpunt: 406.1°C at 760 mmHg
  • Vlampunt: 153.2°C
  • Brekindex: 1.663
  • PSA: 46.53
  • LogboekP: 3.47400

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